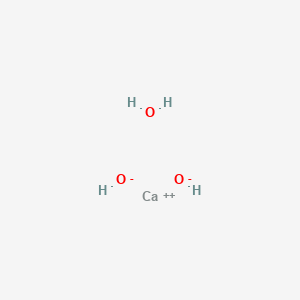

Calcium hydroxide

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1332-69-0 |

|---|---|

Molekularformel |

CaH2O2 Ca(OH)2 |

Molekulargewicht |

74.09 g/mol |

IUPAC-Name |

calcium;dihydroxide |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |

InChI-Schlüssel |

AXCZMVOFGPJBDE-UHFFFAOYSA-L |

Verunreinigungen |

Calcium carbonate, magnesium salts, iron. |

SMILES |

O.[OH-].[OH-].[Ca+2] |

Kanonische SMILES |

[OH-].[OH-].[Ca+2] |

Siedepunkt |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |

Dichte |

2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |

Flammpunkt |

/Calcium Hydroxide is/ non flammable |

melting_point |

1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |

Andere CAS-Nummern |

1332-69-0 |

Physikalische Beschreibung |

Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid; Dry Powder White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |

Löslichkeit |

0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |

Synonyme |

CALCIUM HYDROXIDE HYDRATE) |

Dampfdruck |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Herkunft des Produkts |

United States |

Historical Perspectives in Chemical and Material Science Studies

The history of calcium hydroxide (B78521), also known as slaked lime, is deeply intertwined with the development of human civilization. pcc.eubm.com.sayoutube.com Its use as a building material dates back thousands of years, with evidence of its application in mortars and plasters by ancient civilizations. pcc.euyoutube.com The Romans, for instance, mastered the use of lime-based mortars on a massive scale. pcc.eu

From a chemical perspective, the understanding of calcium hydroxide evolved significantly with the work of Joseph Black in the 18th century. wordpress.com Black's experiments with limestone (calcium carbonate), quicklime (B73336) (calcium oxide), and slaked lime (this compound) were pivotal in the discovery of carbon dioxide and the elucidation of the chemical cycle involving these compounds. wordpress.com

In the realm of material science, the aging of lime putty—storing slaked lime under excess water—has been a long-recognized practice to enhance the quality of hydrated lime as a binder. psu.edu This traditional knowledge has spurred modern research into the crystal evolution of this compound during aging, revealing that the process leads to a reduction in crystal size and an increase in surface area, which improves the plasticity and workability of lime-based mortars. psu.edu

The 20th century saw the expansion of this compound's applications into new scientific domains. In 1920, it was first introduced into the field of dentistry for root canal fillings. britannica.comnih.gov This marked a significant milestone, and by the mid-20th century, capping dental pulp with this compound had become a standard practice. britannica.comnih.gov

Evolution of Research Paradigms for Calcium Hydroxide

Chemical Precipitation Techniques for this compound Synthesis

Chemical precipitation is a widely used and relatively simple method for synthesizing this compound. It typically involves the reaction of a calcium salt with a base in a suitable solvent, leading to the precipitation of this compound. The characteristics of the resulting particles can be influenced by various factors, including the choice of precursors, solvent, temperature, and the presence of additives.

Aqueous Medium Precipitation of this compound

Aqueous medium precipitation is a common and cost-effective method for producing this compound. This technique involves reacting a water-soluble calcium salt, such as calcium chloride or calcium nitrate (B79036), with a strong base like sodium hydroxide in an aqueous solution. scilit.comresearchgate.netscirp.org The reaction leads to the formation of a this compound precipitate.

Researchers have demonstrated that this method can be used to synthesize this compound nanoparticles (CHNPs). scilit.comresearchgate.net For instance, one study reported the synthesis of CHNPs with an average size of about 350 nm by reacting calcium nitrate dihydrate and sodium hydroxide at room temperature. scilit.comresearchgate.net The process is straightforward and does not require expensive equipment. scilit.comresearchgate.net However, a common challenge with aqueous precipitation is the potential for carbonation, where the synthesized this compound reacts with atmospheric carbon dioxide to form calcium carbonate. scilit.comresearchgate.netnih.gov

| Precursors | Additive/Condition | Resulting Particle Size | Reference |

| Calcium nitrate dihydrate, Sodium hydroxide | Room temperature | ~350 nm | scilit.comresearchgate.netconsensus.app |

| Calcium nitrate, Sodium hydroxide | Carboxylated cellulose (B213188) nanofibers | 100-200 nm width | nih.gov |

| Calcium chloride, Sodium hydroxide | Triton X-100, 90°C | 40-300 nm | scirp.orgscirp.org |

Sol-Gel Routes for this compound Production

The sol-gel method offers a versatile chemical route for synthesizing this compound with desirable properties. researchgate.net This technique involves the transition of a system from a liquid "sol" into a solid "gel" phase. For this compound synthesis, this can be achieved by using precursors like calcium oxide or calcium salts which are processed to form a gel that is then treated to yield the final product. researchgate.netusm.my

One approach involves dissolving a calcium precursor, such as calcium nitrate, in a solvent and then adding a gelling agent. researchgate.net For example, this compound nanoparticles with a spherical shape and particle sizes of 55 nm and 69 nm have been synthesized from calcium nitrate using a modified sol-gel method. researchgate.net The process parameters, such as the concentration of reactants and aging time, can significantly influence the properties of the synthesized this compound. researchgate.net

The sol-gel method can also be used with metallic calcium as a precursor. In one study, a series of binary oxide systems with varying Ca/Si molar ratios were synthesized by reacting tetraethyl orthosilicate (B98303) (TEOS) and metallic calcium powder. mdpi.com This method allows for the production of materials with high purity and large surface areas. mdpi.com Furthermore, biopolymers like gelatin can be used as a bio-template in a "green" sol-gel method to prepare this compound nanoparticles. researchgate.net

| Precursor(s) | Key Process Details | Resulting Material/Particle Size | Reference |

| Calcium nitrate | Modified sol-gel method | Spherical nanoparticles (55 nm and 69 nm) | researchgate.net |

| Malaysian limestone (CaCO₃), Sodium hydroxide | Varying NaOH concentration and aging time | This compound | researchgate.net |

| Eggshell (CaCO₃), Hydrochloric acid, Sodium hydroxide | Sol-gel method, drying at 900°C | Calcium oxide nanoparticles | researchgate.net |

| Tetraethyl orthosilicate (TEOS), Metallic calcium | Sol-gel technique | Binary CaO-SiO₂ systems | mdpi.com |

Microemulsion-Assisted Synthesis of this compound

Microemulsion-assisted synthesis is a sophisticated technique used to produce nanoparticles with controlled size and morphology. acs.org This method utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as water and oil, stabilized by a surfactant. The aqueous nanodroplets within the microemulsion act as nanoreactors for the synthesis of nanoparticles. acs.org

For the synthesis of this compound nanoparticles, two separate microemulsions are typically prepared. One contains an aqueous solution of a calcium salt (e.g., calcium chloride), and the other contains an aqueous solution of a base (e.g., sodium hydroxide). acs.org When these two microemulsions are mixed, the nanodroplets collide and coalesce, allowing the reactants to mix and form this compound nanoparticles within the confined space of the droplets. acs.org

The size of the resulting nanoparticles can be controlled by adjusting the water-to-surfactant molar ratio (w₀). acs.org Studies have shown that this method can produce this compound nanoparticles with sizes ranging from 2 to 10 nm. acs.org Different nonionic surfactants, such as tetraethylene-glycol-monododecyl ether (C₁₂E₄) and pentaoxyethylene-glycol-nonyl-phenyl ether (Igepal-CO520), have been successfully employed in this synthesis. acs.org A significant advantage of this technique is the ability to produce very fine and highly reactive nanoparticles. acs.org However, a notable characteristic of these nanoparticles is their high reactivity towards atmospheric carbon dioxide, leading to rapid carbonation. acs.org

| Surfactant System | Oil Phase | Precursors | Resulting Particle Size | Reference |

| Tetraethylene-glycol-monododecyl ether (C₁₂E₄) | Cyclohexane | Calcium chloride, Sodium hydroxide | 2-5 nm (dependent on w₀) | acs.org |

| Pentaoxyethylene-glycol-nonyl-phenyl ether (Igepal-CO520) | Cyclohexane | Calcium chloride, Sodium hydroxide | 2-10 nm (dependent on w₀) | acs.org |

Sonochemical Approaches to this compound Formation

Sonochemical synthesis utilizes the energy of ultrasonic waves to induce chemical reactions and form nanomaterials. tandfonline.comtandfonline.com The process relies on acoustic cavitation, which is the formation, growth, and implosive collapse of bubbles in a liquid. kashanu.ac.ir This collapse creates localized hot spots with extremely high temperatures and pressures, driving the chemical reaction. kashanu.ac.ir

This method has been successfully applied to synthesize this compound and calcium oxide nanostructures. tandfonline.comtandfonline.com In a typical procedure, a calcium salt such as calcium acetate (B1210297) is reacted with a base like sodium hydroxide or tetramethylammonium (B1211777) hydroxide under ultrasonic irradiation. tandfonline.comtandfonline.com The reaction conditions, including the concentration of the calcium ions, aging time, and the power of the ultrasonic device, play a crucial role in determining the size, morphology, and growth process of the final products. tandfonline.comtandfonline.com

For instance, nanocrystalline Ca(OH)₂ has been synthesized through a sonochemical reaction, which can then be converted to CaO nanoparticles by heating. tandfonline.comtandfonline.com Research has shown that this method can produce nanoparticles with an average diameter of around 60 nm. kashanu.ac.ir The sonochemical approach is considered a simple and effective route for preparing nanostructures under ambient conditions, without the need for high pressure or temperature control. tandfonline.comkashanu.ac.ir

| Reactants | Key Parameters | Product | Particle Size | Reference |

| Calcium acetate, Sodium hydroxide/Tetramethylammonium hydroxide | Concentration of Ca²⁺ ion, aging time, ultrasonic power | This compound nanostructures | Varies with conditions | tandfonline.comtandfonline.com |

| Not specified | Ultrasonic waves (75W, 15 min) | This compound nanoparticles | ~60 nm | kashanu.ac.ir |

| Molybdenum oxide, Bismuth nitrate | Mechanochemical treatment | Bismuth molybdate (B1676688) nanoparticles | Not specified | akademperiodyka.org.ua |

| Titanium oxide, this compound | Mechanochemical treatment | Calcium titanate nanoprisms | Not specified | akademperiodyka.org.ua |

| Zinc oxides | Sonochemical treatment | Nanodispersed zinc molybdate | Not specified | akademperiodyka.org.ua |

Hydrogen Plasma-Metal Reaction in this compound Synthesis

The hydrogen plasma-metal reaction method is an advanced technique for synthesizing high-purity this compound nanoparticles. researchgate.net This method involves the reaction of calcium metal with a hydrogen plasma. This process has been shown to produce spherical Ca(OH)₂ nanoparticles with a mean particle size of approximately 100 nm. researchgate.net

A key feature of the nanoparticles synthesized by this method is their spongy, mesoporous morphology, with most pores being less than 10 nm in size. researchgate.net The resulting nanoparticles also exhibit a poly-nanocrystalline structure with an average grain size of about 10 nm, as confirmed by transmission electron microscopy (TEM) and X-ray diffraction (XRD) analysis. researchgate.net The pore volume and surface area of these Ca(OH)₂ nanoparticles have been measured to be 0.084 cm³/g and 28.7 m²/g, respectively. researchgate.net This technique offers a route to produce this compound with a high degree of purity and a significant yield. researchgate.net

| Precursor | Method | Mean Particle Size | Average Grain Size | Surface Area | Reference |

| Calcium metal | Hydrogen plasma-metal reaction | ~100 nm | ~10 nm | 28.7 m²/g | researchgate.net |

Utilization of Waste Materials as Precursors for this compound

The synthesis of this compound from waste materials is a growing area of interest due to its potential for cost reduction and environmental benefits. nih.govroyalsocietypublishing.org Various calcium-rich waste materials, such as eggshells, snail shells, clamshells, and paper mill sludge, can be utilized as precursors. nih.govroyalsocietypublishing.orgdntb.gov.uaresearchgate.netscispace.com

One common approach involves the calcination of these waste materials to produce calcium oxide (CaO), which is then hydrated to form this compound. dntb.gov.uascispace.com For example, eggshells, which are primarily composed of calcium carbonate, can be calcined and then treated to synthesize this compound. dntb.gov.uaresearchgate.netscispace.com This method is considered a green and effective way to produce pure this compound suspensions. dntb.gov.uascispace.com

Paper mill sludge, another industrial waste, has also been successfully used to extract this compound. nih.govroyalsocietypublishing.org The process typically involves chemical treatment of the sludge with acid and base to isolate the this compound. royalsocietypublishing.org Studies have shown that this method can yield Ca(OH)₂ as the major product, with particle sizes in the range of 450–500 nm. nih.gov The utilization of such waste materials not only provides a low-cost alternative to traditional chemical precursors but also contributes to waste valorization and a more circular economy. royalsocietypublishing.orgmdpi.com

| Waste Material | Extraction/Synthesis Method | Resulting Product | Particle Size | Reference |

| Eggshell | Calcination followed by hydration | This compound | Not specified | dntb.gov.uaresearchgate.netscispace.com |

| Paper Mill Sludge | Chemical treatment (acid and base) | This compound | 450-500 nm | nih.govroyalsocietypublishing.org |

| Snail Shell | Chemical precipitation | This compound | Not specified | nih.govresearchgate.net |

| Clamshell | Chemical precipitation | This compound | Not specified | nih.govresearchgate.netresearchgate.net |

Green Synthesis Strategies for this compound

The traditional production of this compound involves the calcination of calcium carbonate, a process known for its substantial energy consumption and carbon dioxide emissions. usda.gov In response to growing environmental concerns, green synthesis strategies are being developed to mitigate these impacts.

Minimizing Energy Consumption in this compound Production

A novel, calcination-free method for producing this compound at sub-boiling temperatures has been demonstrated, offering a significant reduction in energy demand. rsc.org This aqueous-phase process involves three main steps:

Calcium Extraction: Calcium is leached from alkaline industrial wastes, such as steel slag. rsc.orgucla.edu

Concentration: The resulting leachate is concentrated using reverse osmosis (RO). rsc.orgucla.edu

Precipitation: this compound is then precipitated from the concentrated solution by a temperature swing, utilizing the compound's retrograde solubility. rsc.orgucla.edu

Reduction of Carbon Emissions in this compound Synthesis

The primary advantage of these innovative, low-temperature synthesis routes is the significant reduction in carbon dioxide emissions. By circumventing the limestone decarbonation step, a major source of CO2 in the conventional method, these processes offer a much lower carbon footprint. rsc.orgucla.edu

One such process boasts at least a 65% reduction in CO₂ emissions compared to incumbent methods. rsc.org The CO₂ emissions for this alternative process are estimated to be around 0.27 kg of CO₂ per kg of Ca(OH)₂, assuming electricity is sourced from natural gas combustion. This is a substantial improvement over the 0.74 to 0.86 kg of CO₂ per kg of Ca(OH)₂ produced via the traditional process. rsc.org

Another approach, named "ZeroCAL," utilizes an electrochemical process to produce this compound from limestone without direct burning. ucla.eduwaterindustryjournal.co.uk This method has the potential to eliminate up to 98% of the CO₂ emissions associated with the thermochemical process. ucla.eduwaterindustryjournal.co.uk Furthermore, a process based on electrolysis can produce pure, cold, and compressed CO₂ as a byproduct when using limestone as a feedstock, which allows for easy recapture. victorinsurance.com For a truly zero-carbon approach, calcium can be sourced from impurities in other minerals, avoiding the use of limestone altogether. victorinsurance.com

A pilot-scale continuous process has demonstrated the production of nearly 1 kg of this compound per day with a purity exceeding 95 wt.%, while achieving full water recirculation. ucla.edu This highlights the potential for developing and upscaling low-CO₂ processes for lime and portlandite production. ucla.edu If the production process emits less than 0.59 tons of CO₂ per ton of Ca(OH)₂, the resulting this compound could be a "CO₂-negative" material, as it can capture more CO₂ through carbonation than was emitted during its production. ucla.edu

Nanoscale this compound Synthesis and Control

The synthesis of this compound at the nanoscale has opened up new possibilities for its application, particularly in fields like cultural heritage conservation and biomedicine. Control over particle size, morphology, and crystallinity is crucial for optimizing its performance.

Co-precipitation Methods for this compound Nanoparticles

Co-precipitation is a widely used and facile method for synthesizing this compound nanoparticles. This technique typically involves the reaction of a calcium salt with a hydroxide source in a solution, often at room temperature.

A simple and inexpensive chemical precipitation method utilizes calcium nitrate dihydrate and sodium hydroxide as precursors in an aqueous medium. researchgate.net This approach has been shown to produce hexagonal this compound nanoparticles with an average size of about 350 nm. researchgate.net

To achieve smaller and more uniform nanoparticles, various additives and templates can be introduced during the co-precipitation process. For instance, a green and low-cost method employs tannic acid (TA), a plant-derived polyphenol, as a surfactant. scispace.com The interaction between TA and calcium ions influences the nucleation and growth of this compound crystals, leading to the formation of spherical nanoparticles with sizes around 50 nm when using 0.3% or more of TA. scispace.comdoaj.org The crystallinity of the nanoparticles can also be controlled by adjusting the TA dosage, transitioning from well-crystallized to amorphous phases with increasing TA concentration. scispace.com

| Precursors | Additive/Template | Particle Size | Morphology | Reference |

| Calcium nitrate dihydrate, Sodium hydroxide | None | ~350 nm | Hexagonal | researchgate.net |

| Calcium nitrate, Sodium hydroxide | Tannic Acid (TA) | ~50 nm | Spherical | scispace.comdoaj.org |

| Calcium nitrate, Sodium hydroxide | Carboxylated Cellulose Nanofibers | < 50 nm | Spherical, Pearl-like | nih.gov |

| Calcium chloride, Sodium hydroxide | Diols (1,2-ethanediol or 1,2-propanediol) | < 150 nm | Not specified | nih.gov |

Template-Mediated Synthesis of this compound Composite Particles

Template-mediated synthesis offers a robust approach to control the size and shape of this compound particles. This method involves the use of a pre-formed template to guide the formation of the final product.

A novel approach utilizes calcium-alginate particles as templates. nih.govresearchgate.netrsc.org In this two-step process, sodium-alginate emulsions are first reacted with calcium ions to form spherical calcium-alginate particles. nih.govresearchgate.netrsc.org These particles then serve as both a template and a source of calcium for the subsequent reaction with hydroxide ions, resulting in the formation of size-tunable, spherical, and monodisperse this compound composite particles. nih.govresearchgate.netrsc.org

Cellulose nanofibers have also been effectively used as templates for the synthesis of this compound nanoparticles. nih.gov The co-precipitation of calcium nitrate and sodium hydroxide in the presence of carboxylated cellulose nanofibers leads to the heterogeneous nucleation and growth of this compound particles on the nanofibers. nih.gov This method has successfully produced nanoparticles smaller than 50 nm. nih.gov The morphology of the particles can be influenced by the carboxylation content of the cellulose nanofibers, with higher carboxylation leading to pearl-like spherical nanoparticles. nih.gov

Ion Exchange Reactions for Tunable this compound Nanoparticles

Ion exchange reactions provide another facile and controllable route for the synthesis of this compound nanoparticles, particularly for producing highly tunable and monodisperse particles.

One innovative method employs a two-step ion exchange reaction. nih.govresearchgate.netrsc.org The first step involves the exchange of sodium ions in a sodium-alginate precursor with calcium ions to form calcium-alginate. The second step involves the exchange of alginate with hydroxide ions to produce the final this compound composite particles. nih.govresearchgate.netrsc.org This method allows for the creation of size-tunable, spherical, and monodisperse particles with a relative standard deviation of less than 8%. nih.govresearchgate.netrsc.org

Another approach utilizes an anion exchange resin. scirp.orgresearchgate.net In this process, an aqueous solution of calcium chloride is mixed with an anion exchange resin in its hydroxide form at room temperature. scirp.orgresearchgate.netmdpi.com This simple and rapid method produces a pure suspension of this compound nanoparticles with dimensions less than 100 nm, without the need for subsequent purification steps. scirp.orgresearchgate.net

| Method | Precursors/Reactants | Key Features | Particle Size | Reference |

| Two-Step Ion Exchange | Sodium-alginate, Calcium chloride, Sodium hydroxide | Size-tunable, spherical, monodisperse | Tunable | nih.govresearchgate.netrsc.org |

| Anion Exchange Resin | Calcium chloride, Anion exchange resin (OH⁻ form) | Rapid, room temperature, no purification needed | < 100 nm | scirp.orgresearchgate.netmdpi.com |

Role of Cellulose Nanofibers in this compound Nanoparticle Formation

The integration of cellulose nanofibers (CNFs) into the synthesis process of this compound represents a significant advancement in controlling the size and morphology of the resulting nanoparticles. Research has demonstrated that carboxylated cellulose nanofibers are particularly effective in producing this compound nanoparticles with sizes less than 50 nm through a co-precipitation reaction involving calcium nitrate and sodium hydroxide. acs.orgnih.gov The formation of these smaller nanoparticles is attributed to a combination of mechanisms, primarily heterogeneous nucleation and the subsequent growth of this compound particles on the surface of the cellulose nanofibers. nih.govnih.govresearchgate.net

The process begins with the adsorption of calcium cations (Ca²⁺) onto the carboxylated surfaces of the CNFs. nih.gov This initial adsorption step is crucial as it initiates the heterogeneous nucleation of this compound particles directly onto the fiber surfaces. nih.gov In addition to the particles forming on the nanofibers, liquid-phase nucleated and grown this compound nanoparticles also deposit onto the CNFs. nih.gov The presence of the CNF network can also create a constrained environment, influencing the precipitation process which involves a brief period of nucleation followed by the growth of the nuclei. researchgate.net

The characteristics of the cellulose nanofibers play a pivotal role in determining the final properties of the this compound nanoparticles. The concentration of the CNF suspension and the degree of carboxylation on the nanofibers have been shown to directly affect both the size and the morphology of the synthesized Ca(OH)₂ particles. acs.org For instance, increasing the concentration of the CNF suspension has been observed to result in aggregates of much smaller particles within the cellulose nanofiber network. acs.org This method provides a facile pathway to synthesize nanosized this compound particles by leveraging the template-like effect of cellulose nanofibers. acs.org

| Parameter | Observation | Source(s) |

| Nanoparticle Size | < 50 nm when synthesized with cellulose nanofibers. | acs.orgnih.gov |

| Primary Mechanism | Heterogeneous nucleation and growth on CNF surfaces. | nih.govnih.govresearchgate.net |

| Initiation Step | Adsorption of Ca²⁺ cations onto carboxylated CNFs. | nih.gov |

| Influencing Factors | CNF concentration and carboxylation content. | acs.org |

| Precursors | Calcium nitrate (Ca(NO₃)₂) and Sodium hydroxide (NaOH). | acs.org |

Synthesis in Hydro-Alcoholic Suspensions

The synthesis of this compound nanoparticles, often referred to as nanolime, in hydro-alcoholic suspensions is a well-established method, particularly valued in applications such as the conservation of cultural heritage. researchgate.netscirp.org This technique enhances the disagglomeration and stability of the nanoparticles. scirp.org The choice of solvent, typically a mixture of water and an alcohol like 2-propanol, is a critical factor that influences the final characteristics of the particles. researchgate.netresearchgate.net

One common synthesis route involves the reaction of an aqueous solution of calcium chloride (CaCl₂) with sodium hydroxide (NaOH) at an elevated temperature, around 90°C. scirp.org The slow mixing of the reactants under these conditions favors the nucleation rate of Ca(OH)₂ over particle growth, which promotes the formation of nanosized particles. scirp.org To further control particle size and prevent agglomeration, a non-ionic surfactant, such as tertoctylphenyl ether (Triton X-100), can be introduced into the reaction mixture. researchgate.netscirp.org This addition has been shown to facilitate the production of very small particles. scirp.org

The resulting this compound nanoparticles are typically pure, crystalline, and exhibit a regular hexagonal plate-like morphology. researchgate.net The dimensions of these particles can range from 40 nm to 300 nm. researchgate.net Studies have shown that a higher alcohol content in the suspension can lead to a preferred orientation of the platy particles along their z-axis. researchgate.net After synthesis, a washing step is necessary to remove by-products like sodium chloride. scirp.org

Alternative, cleaner methodologies have also been developed to avoid the production of salt by-products. researchgate.nethilarispublisher.com These methods involve the calcination of precursors such as calcium carbonate (CaCO₃) or this compound itself to produce calcium oxide (CaO). hilarispublisher.com The resulting CaO is then added to an alcohol, such as 2-propanol, while undergoing sonication to yield a suspension of pure Ca(OH)₂ nanoparticles. hilarispublisher.com These rapid and scalable methods are advantageous for industrial applications. researchgate.nethilarispublisher.com

| Synthesis Parameter | Details | Resulting Particle Characteristics | Source(s) |

| Reactants | Calcium chloride (CaCl₂) and Sodium hydroxide (NaOH) | Pure, crystalline Ca(OH)₂ | scirp.org |

| Solvent | Hydro-alcoholic (e.g., water and 2-propanol) | Enhanced stability and disagglomeration | researchgate.netscirp.org |

| Temperature | ~90°C | Favors nucleation over growth | scirp.org |

| Additive | Surfactant (e.g., Triton X-100) | Formation of smaller particles | researchgate.netscirp.org |

| Morphology | Hexagonally plated and regularly shaped | Side dimension from 40 to 300 nm | researchgate.net |

| Alternative Method | Calcination of CaCO₃ or Ca(OH)₂ to CaO, then addition to alcohol | Pure Ca(OH)₂ suspension, no NaCl by-product | researchgate.nethilarispublisher.com |

Advanced Spectroscopic and Microstructural Characterization of Calcium Hydroxide

X-ray Diffraction (XRD) Analysis of Calcium hydroxide (B78521)

X-ray Diffraction (XRD) is a primary and non-destructive technique used to analyze the crystalline structure of materials. scirp.orgscirp.org It provides detailed information about the phase composition, crystallinity, and crystallite size of calcium hydroxide.

Phase Identification and Crystallinity Determination

The XRD pattern of this compound exhibits sharp, well-defined peaks, which are indicative of its crystalline nature. researchgate.netresearchgate.net The primary crystalline phase identified in pure samples is portlandite, which has a hexagonal crystal system. researchgate.netresearchgate.net The diffraction peaks are indexed according to standard reference patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS) file number 01-073-5492. researchgate.netresearchgate.net

Studies have consistently shown that the main Bragg reflection for the Ca(OH)₂ crystalline phase is attributed to the (101) peak. scirp.orgscirp.org The presence of other phases, such as calcium carbonate (CaCO₃) in the form of calcite, can also be detected by XRD. researchgate.netresearchgate.net This is often observed as a result of the atmospheric carbonation of this compound. researchgate.net The intensity and sharpness of the diffraction peaks are directly related to the degree of crystallinity of the sample. Highly crystalline this compound will produce a pattern with sharp, intense peaks and a low background signal.

Table 1: Characteristic XRD Peaks for this compound (Portlandite)

| 2θ Angle (degrees) | Miller Indices (hkl) |

|---|---|

| ~18 | (001) |

| ~34.1 | (101) |

| ~47 | (102) |

| ~50.8 | (110) |

| ~54.3 | (111) |

| ~62.6 | (201) |

| ~64.3 | (003) |

Note: The exact 2θ values can vary slightly depending on the instrument and experimental conditions.

Crystallite Domain Size Estimation

The size of the crystallite domains within a polycrystalline sample of this compound can be estimated from the broadening of the XRD peaks. The Debye-Scherrer equation is a commonly used method for this calculation. researchgate.netsemanticscholar.org The equation relates the crystallite size (D) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of the diffraction peak (β). semanticscholar.orguobasrah.edu.iqyoutube.com

Debye-Scherrer Equation: D = (K * λ) / (β * cos(θ))

Where:

D is the mean size of the ordered (crystalline) domains.

K is a dimensionless shape factor, with a value close to 0.9. uobasrah.edu.iqyoutube.com

λ is the X-ray wavelength. semanticscholar.orgyoutube.com

β is the line broadening at half the maximum intensity (FWHM), after subtracting the instrumental line broadening, in radians. semanticscholar.orguobasrah.edu.iq

θ is the Bragg angle in radians. semanticscholar.orguobasrah.edu.iq

Research has reported varying crystallite sizes for synthesized this compound. For instance, crystallite sizes of 56.55 nm, 56.56 nm, and 42.42 nm have been determined for different samples. researchgate.net Another study reported a calculated crystal size of around 15 nm for the (011) plane. researchgate.netresearchgate.net The Williamson-Hall method is another approach that can be used to separate the contributions of crystallite size and lattice strain to the peak broadening. uobasrah.edu.iq

Vibrational Spectroscopy of this compound

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for investigating the chemical bonds and functional groups within this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of this compound is characterized by a very sharp and intense absorption band corresponding to the stretching vibration of the hydroxyl (O-H) group. researchgate.net This characteristic peak is typically observed in the region of 3640 cm⁻¹. researchgate.net The sharpness of this peak is a key indicator of the presence of Ca(OH)₂. researchgate.net The exact position of this band has been reported at various wavenumbers in the literature, including 3637 cm⁻¹, 3642 cm⁻¹, and 3644 cm⁻¹. researchgate.netresearchgate.net The presence of atmospheric carbon dioxide can lead to the formation of calcium carbonate, which can be identified by characteristic absorption bands, for example, around 1430 cm⁻¹ and 875 cm⁻¹. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3640 | O-H stretching |

| ~1430 | C-O stretching (from CaCO₃ impurity) |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is also highly sensitive to the vibrational modes of this compound. The most prominent feature in the Raman spectrum of Ca(OH)₂ is a strong, sharp peak associated with the O-H stretching mode. nipponsteel.com This peak is typically located at approximately 3619 cm⁻¹. nipponsteel.com The presence of this distinct band allows for the clear identification and even the chemical imaging of this compound distribution in mixtures. nipponsteel.com

In some cases, particularly with 1064 nm excitation, a broad band around 780 cm⁻¹ has been observed in the Raman spectra of this compound. researchgate.netmdpi.com The origin of this band has been a subject of investigation, with some studies suggesting it may be related to defect-related luminescence centers that can form after synthesis and thermal treatments. mdpi.com The conversion of this compound to calcium carbonate can also be monitored with Raman spectroscopy, with calcium carbonate showing a characteristic band at approximately 1088 cm⁻¹. nih.gov

Table 3: Principal Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3619 | O-H stretching |

Electron Microscopy and Elemental Analysis of this compound

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and microstructure of this compound particles. These techniques, often coupled with elemental analysis methods like Energy-Dispersive X-ray Spectroscopy (EDX), provide comprehensive information about the physical and chemical characteristics of the material.

SEM and TEM analyses have revealed that this compound particles often exhibit a characteristic hexagonal platelet morphology. researchgate.netresearchgate.net The size of these particles can be controlled by the synthesis method, with dimensions ranging from the nanometer to the micrometer scale. researchgate.net For instance, nanoparticles with sizes in the range of 80±200 nm have been synthesized. researchgate.net In some preparations, particles with dimensions ranging from 30 nm to 300 nm have been observed. scirp.org

Elemental analysis, often performed in conjunction with electron microscopy, confirms the elemental composition of the sample. EDX analysis can be used to verify the presence of calcium and oxygen, which are the constituent elements of this compound. This is particularly useful to confirm the purity of the synthesized material and to identify any elemental impurities that may be present.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a critical technique for investigating the surface topography and morphology of this compound. SEM analysis reveals that this compound typically crystallizes in the form of hexagonal platelets. researchgate.net The morphology and crystal size can, however, vary depending on the method of preparation. researchgate.net For instance, SEM has been used to study the structure of layered this compound crystals grown on concrete surfaces, providing insights into their amount, size, and shape through associated image analysis. researchgate.net

Observations of synthesized this compound nanoparticles often show a tendency to form these characteristic hexagonal platelets, with sizes ranging from 80 to 200 nm. researchgate.net In studies of various calcium silicate-based cements, SEM analysis has identified particles with diverse sizes and shapes. For example, some materials are composed of particles with larger sizes and irregular shapes, while others are more homogeneous. nih.gov The technique is also instrumental in observing microstructural changes, such as the reduction of this compound in cement paste when more reactive silica (B1680970) is introduced. youtube.com

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) is an indispensable tool for characterizing nanomaterials, offering high-resolution imaging to determine the morphology and structure of nanoparticles. acs.orgutexas.edu TEM analysis of this compound nanoparticles confirms the hexagonal morphology observed in SEM but provides greater detail at the nanoscale. researchgate.net For example, TEM images of oleylamine-coated this compound nanoparticles synthesized via a microwave-assisted method revealed a crystallite size of 25 nm. researchgate.net

The technique is essential for understanding the size, shape, and distribution of nanoparticles, which are critical properties influencing their application. researchgate.netmdpi.com TEM allows for the detailed study of individual nanoparticles, providing structural and chemical information down to the angstrom level. utexas.edu This level of analysis is crucial for confirming the successful synthesis of nanosized this compound and for understanding how coatings or synthesis modifications affect the final particle structure.

Energy Dispersive X-ray (EDX) Elemental Analysis

Energy Dispersive X-ray (EDX), also known as EDS, is an analytical technique frequently coupled with electron microscopy to perform elemental analysis or chemical characterization of a sample. wikipedia.orgthermofisher.com The method relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When an electron beam from an SEM or TEM interacts with a this compound sample, it stimulates the emission of characteristic X-rays. wikipedia.org

EDX analysis is used to confirm the elemental composition of this compound, identifying the constituent elements present. nih.govresearchgate.net For this compound, EDX spectra consistently show the presence of calcium (Ca) and oxygen (O). nih.govresearchgate.net Carbon (C) is also frequently detected, which may be attributed to atmospheric carbonation of the sample or the use of carbon-based coatings during sample preparation. nih.govresearchgate.net EDX is a non-destructive technique that provides a rapid elemental profile of the sample being analyzed. masontechnology.ie

Typical Elemental Composition of this compound by EDX

| Element | Symbol | Typical Detection Status |

|---|---|---|

| Calcium | Ca | Present |

| Oxygen | O | Present |

| Carbon | C | Often Present (due to carbonation/sample prep) |

Thermoanalytical Investigations of this compound Transformation

Thermoanalytical techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are widely used to study the thermal transformations of this compound. researchgate.netjmaterenvironsci.com The primary transformation investigated is the dehydroxylation (thermal decomposition) of this compound into calcium oxide (CaO) and water (H₂O).

TGA measures the mass loss of a sample as a function of temperature. For this compound, a significant mass loss is observed, corresponding to the release of water. This dehydration process typically occurs in a temperature range of approximately 325°C to 550°C. nih.gov The exact decomposition temperature can be influenced by factors such as the degree of crystallinity and particle size of the this compound. canada.ca Some studies have observed two distinct thermal decomposition events, suggesting the presence of different forms of Ca(OH)₂ with varying crystallinity. canada.ca

DTA measures the difference in temperature between a sample and a reference material. The dehydroxylation of this compound is an endothermic process, which is observed as a distinct peak in DTA curves. jmaterenvironsci.com Kinetic studies using these methods can determine thermodynamic parameters such as activation energy and enthalpy for the decomposition reaction. jmaterenvironsci.com It is important to note that sample preparation can affect thermoanalytical results, as carbonation can occur, leading to the presence of calcium carbonate (CaCO₃), which decomposes at a higher temperature range (around 650°C to 800°C). nih.govresearchgate.net

Key Thermal Events for this compound from Thermoanalytical Investigations

| Thermal Event | Compound Transformation | Approximate Temperature Range (°C) | Observation Method |

|---|---|---|---|

| Dehydration of C-S-H gels / AFt / AFm | Loss of water from hydrates | 30 - 250 | TGA/DTG |

| Dehydroxylation of this compound | Ca(OH)₂ → CaO + H₂O | 325 - 550 | TGA/DTG, DTA (Endothermic Peak) |

| Decarbonation of Calcium Carbonate | CaCO₃ → CaO + CO₂ | 650 - 800 | TGA/DTG |

Surface Area and Pore Structure Characterization of this compound Materials

The specific surface area and porosity of this compound are critical parameters that influence its reactivity and performance in various applications. These properties are commonly characterized using gas adsorption techniques, typically the Brunauer-Emmett-Teller (BET) method with nitrogen as the adsorbate.

Studies have shown that the specific surface area of this compound can vary significantly depending on the synthesis method and precursor materials. For example, Ca(OH)₂ derived from the hydration of CaO with a high surface area can itself exhibit a high surface area. canada.ca Research on different this compound samples has reported mean pore diameters ranging from 18.19 nm to 29.3 nm, indicating a mesoporous structure. researchgate.net The pores in these materials are often attributed to the interstitial voids or gaps existing between the aggregated particles. researchgate.net The porosity of this compound materials can be controlled, for instance, by foaming methods, achieving porosities from 55% to 85%. jksmer.or.kr

Surface Area and Pore Structure Data for this compound

| Parameter | Reported Value Range | Significance |

|---|---|---|

| BET Specific Surface Area (m²/g) | 3.7 to 31.1 | Influences reactivity and dissolution rate |

| Mean Pore Diameter (nm) | 18.19 to 29.3 | Indicates mesoporous nature |

| Porosity (%) | 55 to 85 (in foamed materials) | Relates to bulk density and material transport properties |

Specialized Characterization Techniques for this compound

Wavelength Dispersive X-ray Fluorescence (WD-XRF) is a highly sensitive and non-destructive analytical technique used for the elemental analysis of materials. malvernpanalytical.com In a WDXRF spectrometer, a sample is irradiated by an X-ray source, causing the elements within the sample to emit characteristic fluorescence X-rays. thermofisher.com Unlike EDXRF, WDXRF uses an analyzing crystal to diffract and separate the X-rays based on their specific wavelengths before they reach the detector. thermofisher.comxos.com

This method offers significant advantages, including very high spectral resolution (typically 5–20 eV) and minimal spectral overlaps, which is particularly beneficial for the analysis of light elements. xos.com WDXRF can be used to accurately determine the quantitative chemical composition of materials containing this compound. gig.eu The technique is robust and can be applied to various sample forms, including fused beads prepared from powdered samples, which ensures high accuracy by minimizing matrix effects. gig.eu It is a powerful tool for quality control and research in industries where the precise elemental composition of calcium-containing compounds is critical. malvernpanalytical.com

Synchrotron X-ray Diffraction

Synchrotron X-ray Diffraction (SR-XRD) is a powerful, non-destructive technique that provides detailed crystallographic information about materials. scirp.org The high energy, high flux, and high resolution of synchrotron radiation sources allow for advanced analysis beyond the capabilities of conventional laboratory X-ray sources. youtube.com This is particularly advantageous for studying nanocrystalline materials like this compound, enabling measurements to be taken directly on nanoparticles in aqueous suspensions. scirp.orgscirp.org

In the study of this compound nanoparticles, also known as nanolime, SR-XRD has been employed to investigate the crystal structure directly in an aqueous environment. scirp.orgscirp.orgresearchgate.net This in-situ analysis is crucial for understanding the material's properties in the state in which it is often applied, for instance, in the conservation of cultural heritage. scirp.orgresearchgate.net The high energy and flux of the synchrotron source permit diffraction measurements in transmission mode, allowing the X-rays to pass through the aqueous medium. scirp.org

Data obtained from SR-XRD is commonly analyzed using the Rietveld method, a technique for refining crystal structure parameters from powder diffraction data. scirp.orgresearchgate.net Through this analysis, detailed information about the Ca(OH)₂ particles in suspension can be determined, including cell parameters, atomic coordinates, and specific bond lengths and angles. scirp.orgscirp.orgresearchgate.net Studies have confirmed that synthesized this compound nanoparticles are crystalline and regularly shaped with a hexagonal plate-like morphology. scirp.orgscirp.orgresearchgate.net

The table below presents typical crystallographic data for this compound nanoparticles in an aqueous suspension as determined by SR-XRD and Rietveld refinement.

| Parameter | Value (Sample A) | Value (Sample B) | Unit |

| Crystal System | Hexagonal | Hexagonal | - |

| Space Group | P-3m1 | P-3m1 | - |

| a-axis lattice parameter | 3.593 | 3.592 | Å |

| c-axis lattice parameter | 4.910 | 4.908 | Å |

| Ca-O bond length | 2.379 | 2.378 | Å |

| O-H bond length | 0.941 | 0.941 | Å |

| O-Ca-O angle | 92.9 | 93.0 | ° |

| Ca-O-H angle | 110.1 | 110.1 | ° |

| Data synthesized from research findings on Ca(OH)₂ nanoparticles. scirp.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. kratos.comcarleton.edu The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top surface layer. kratos.com

In the context of this compound, XPS is instrumental in analyzing the surface chemistry and interactions with other materials. For instance, it can be used to study the surface of a substrate after it has been immersed in a this compound solution. researchgate.net Such analysis reveals the chemical nature of the layers formed on the surface. researchgate.net The binding energies of the detected photoelectrons are characteristic of a specific element and its chemical state. Small shifts in these binding energies provide information about the nature of the chemical bonds. carleton.edu

The primary XPS signals for this compound would involve the Ca, O, and H elements. The binding energy of the Ca 2p peak is a key identifier. For calcium compounds, the Ca 2p signal is a doublet, consisting of the Ca 2p₃/₂ and Ca 2p₁/₂ peaks, with a typical spin-orbit splitting of approximately 3.55 eV. xpsfitting.com Analysis of the O 1s peak can distinguish between oxides, hydroxides (O-H), and adsorbed water on the surface.

The following table shows characteristic binding energies for elements relevant to the surface analysis of this compound.

| Element | Orbital | Binding Energy (eV) | Chemical Species/Notes |

| Ca | 2p₃/₂ | ~347.0 - 347.4 | Associated with Ca(OH)₂, CaCO₃, CaSO₄. xpsfitting.com |

| Ca | 2p₁/₂ | ~350.5 - 350.9 | Spin-orbit split partner of Ca 2p₃/₂. xpsfitting.com |

| O | 1s | ~531.0 - 532.0 | Typically associated with hydroxide (OH⁻) groups. |

| O | 1s | ~529.0 - 530.0 | Typically associated with metal oxides (O²⁻). |

| C | 1s | ~284.8 | Adventitious carbon reference. |

| C | 1s | ~289.0 - 290.0 | Associated with carbonate (CO₃²⁻), indicating surface carbonation of Ca(OH)₂. |

| Binding energies are approximate and can vary slightly based on the specific chemical environment and instrument calibration. |

Confocal Laser Scanning Microscopy (CLSM) in Chemical Interaction Studies

Confocal Laser Scanning Microscopy (CLSM) is an advanced optical imaging technique that provides high-resolution, high-contrast images of specimens from which three-dimensional reconstructions can be created. journalagent.comsemanticscholar.org By using a spatial pinhole to eliminate out-of-focus light, CLSM allows for the detailed visualization of specific planes within a sample, a process known as optical sectioning. journalagent.comsemanticscholar.org This capability is particularly useful for studying the interactions between different chemical substances within a complex structure. journalagent.com

In chemical interaction studies involving this compound, CLSM has been extensively applied in the field of endodontics. This compound is commonly used as a root canal dressing, and CLSM is employed to investigate its interaction with and effect on the penetration of dental sealers into dentinal tubules. journalagent.comnih.gov To enable visualization, the sealer or another component is typically mixed with a fluorescent dye, such as rhodamine B. nih.gov

Research using CLSM has demonstrated that a this compound dressing can influence the subsequent penetration of sealers into the dentinal tubules. nih.gov Studies have compared the depth and area of sealer penetration in canals with and without prior this compound medication. nih.gov Furthermore, CLSM is utilized to assess the efficacy of different cleaning protocols in removing this compound from the complex root canal system. nih.govresearchgate.net The microscope can precisely measure the remaining area and penetration depth of the this compound after cleaning procedures. nih.gov

The table below summarizes findings from a CLSM study on the effect of this compound dressing on the penetration of an epoxy resin-based sealer.

| Root Canal Third | Measurement | Group 1 (with Ca(OH)₂) | Group 2 (without Ca(OH)₂) | Unit |

| Coronal | Penetration Area | 18,500 | 25,000 | µm² |

| Linear Penetration | 350 | 420 | µm | |

| Middle | Penetration Area | 17,000 | 23,500 | µm² |

| Linear Penetration | 330 | 400 | µm | |

| Apical | Penetration Area | 8,000 | 12,000 | µm² |

| Linear Penetration | 150 | 210 | µm | |

| Representative data synthesized from findings reported in endodontic research. nih.gov Values are illustrative of the trend showing decreased sealer penetration in the presence of this compound. |

Reaction Kinetics and Mechanistic Pathways of Calcium Hydroxide

Carbonation Mechanisms of Calcium Hydroxide (B78521)

Ca(OH)₂ + CO₂ → CaCO₃ + H₂O

This process is generally understood to occur in two primary ways: through a solid-state reaction or, more commonly, via a dissolution-precipitation mechanism where both the gaseous CO₂ and the solid Ca(OH)₂ dissolve in an aqueous phase before reacting. researchgate.net

The carbonation of calcium hydroxide typically exhibits distinct kinetic phases. The process begins with a rapid initial stage, followed by a significantly slower secondary stage. acs.orgnih.gov

Early Stage: This phase is characterized by a high reaction rate. The carbonation rate is rapid as gaseous CO₂ readily interacts with the available surface of the this compound particles. nih.gov This initial period is often controlled by the chemical reaction at the surface of the Ca(OH)₂ particles. acs.org Research indicates that this rapid conversion phase can achieve a high degree of carbonation in a short time, for instance, reaching over 90% conversion in under 10 minutes under optimal conditions of high relative humidity. nih.gov

Later Stage: After the initial rapid reaction, the rate of carbonation diminishes significantly. acs.org This slowdown is attributed to the formation of a dense layer of calcium carbonate on the surface of the this compound particles. This product layer acts as a diffusion barrier, impeding the access of CO₂ to the unreacted core of the Ca(OH)₂. nih.gov The reaction then becomes controlled by the slow diffusion of CO₂ through this passivating layer. Consequently, complete carbonation can be a very slow process, and in some cases, the reaction may cease before all the this compound is converted. acs.org

The kinetics of the carbonation reaction are highly sensitive to environmental conditions. Key parameters include carbon dioxide concentration, relative humidity, and the physical properties of the this compound particles.

Relative humidity (RH) is a critical, often deterministic, factor in the carbonation of this compound at lower temperatures. acs.org The presence of water is essential to facilitate the reaction, which is believed to occur via an aqueous phase on the particle surface. nih.gov

A critical threshold for relative humidity exists, below which the carbonation reaction does not proceed. One study identified this critical value to be approximately 8% RH. acs.org

Above this threshold, both the reaction rate and the final conversion of Ca(OH)₂ increase significantly with increasing relative humidity. acs.org To achieve high conversions (e.g., greater than 60%), a relative humidity above 50% is generally required, with optimal conditions often found between 80% and 100%. nih.gov

High humidity enhances the dissolution of both Ca(OH)₂ and CO₂, promoting faster reaction kinetics. researchgate.netresearchgate.net Conversely, under low RH, the calcium carbonate product layer is thought to cover the reactant surface more uniformly, effectively passivating the material and slowing the reaction. nih.gov

The following table illustrates the effect of relative humidity and temperature on the final conversion of this compound after one hour of reaction.

| Temperature (°C) | Relative Humidity (%) | Final Conversion (%) |

| 60 | 30 | 9 |

| 60 | 70 | 28 |

| 70 | 0 | 0 |

| 90 | 70 | 34.8 |

| Data sourced from Shih et al., 1999. acs.org |

The physical characteristics of the this compound particles, such as their size and morphology, also influence the carbonation kinetics.

Particle Size: Generally, finer particles provide a larger surface area for the reaction to occur, which can lead to improved CO₂ uptake. nih.gov However, the effect can be complex. In some studies where particles were already sufficiently small, the reaction was found to be free from intraparticle mass transfer effects, meaning a further reduction in size did not increase the intrinsic reaction rate. acs.org The size of Ca(OH)₂ particles can range from 0.5 to 20 μm. nih.gov For nanoparticles, the increased surface area can significantly enhance reactivity. researchgate.net

Morphology: The crystal morphology and surface texture of Ca(OH)₂ particles, which can vary depending on the method of preparation (e.g., water hydration vs. vapor hydration), affect the rate of carbonation. researchgate.netcanada.ca For instance, Ca(OH)₂ produced by water hydration, which tends to have a larger crystallite size, has been observed to have a more rapid initial carbonation rate compared to that produced by vapor hydration. canada.ca The shape of the synthesized calcium carbonate is also influenced by reaction conditions, with calcite often appearing as cubic crystals and aragonite as needle-like shapes. mrs-k.or.kr

The carbonation of this compound is not a simple, direct conversion to the most stable form of calcium carbonate (calcite). The process often involves the formation of intermediate, metastable phases. The specific pathway is strongly dependent on reaction conditions, particularly relative humidity. bohrium.com

The primary polymorphs of calcium carbonate that can form are calcite, aragonite, and vaterite. Amorphous calcium carbonate (ACC) can also appear as a transient precursor.

At low relative humidity (e.g., 33%), the primary crystalline phase remains portlandite (Ca(OH)₂), with only some calcite formation. bohrium.com

At moderate relative humidity (e.g., 54%), vaterite becomes a major phase alongside portlandite. bohrium.com

At higher relative humidity (e.g., 75%), aragonite and vaterite are the main products. bohrium.com

At very high relative humidity (e.g., 90%), calcite becomes the dominant phase, though vaterite and monohydrocalcite may also be present. bohrium.com

One study investigating phase transformation during heating under a continuous flow of CO₂ found that calcite, vaterite, and aragonite all began to emerge simultaneously at a temperature of 300 °C, suggesting a parallel formation mechanism rather than a sequential transformation from one crystalline structure to another under those specific conditions. mdpi.com In other systems, particularly in the presence of certain solvents like methanol, the pathway can involve transient precursors like calcium methoxide and calcium dimethylcarbonate, which then transform into ACC, followed by vaterite, and finally calcite. nih.gov

The following table summarizes the main phases observed at different relative humidity levels after 28 days of carbonation.

| Relative Humidity (%) | Main Mineralogical Phases Observed |

| 33% | Portlandite, some Calcite |

| 54% | Vaterite, Portlandite |

| 75% | Aragonite, Vaterite |

| 90% | Calcite, Vaterite, Monohydrocalcite |

| Data sourced from López-Arce et al., 2011. bohrium.com |

Phase Transformation Pathways During Carbonation

Amorphous Calcium Carbonate (ACC) Formation

Amorphous calcium carbonate (ACC) is recognized as the least stable polymorph of calcium carbonate and often serves as a transient precursor to more stable crystalline forms like calcite and vaterite. researchgate.netjournals.co.za Its formation is a critical initial step in many biomineralization and industrial precipitation processes. researchgate.net ACC is highly unstable under normal conditions and can rapidly convert to crystalline polymorphs within seconds of its formation. journals.co.za

The formation of ACC from this compound in aqueous solutions is a precipitation reaction that occurs under conditions of high supersaturation. researchgate.net The process can be described as a liquid-liquid phase separation leading to the formation of hydrated ACC nanoparticles. researchgate.net These nanoparticles are key intermediates in the subsequent crystallization pathways. researchgate.net The stability of ACC can be influenced by various factors, including the presence of certain ions and organic molecules. For instance, studies have shown that biogenic ACC is often hydrated, which contributes to its relative stability compared to transient, non-hydrated forms. journals.co.za

The transformation of ACC is believed to occur through a dissolution-reprecipitation mechanism. journals.co.za This process involves the dissolution of the amorphous phase and the subsequent precipitation of a more stable crystalline phase. journals.co.za The local structure of ACC is thought to play a significant role in determining the kinetics and pathways of its crystallization, influencing which crystalline polymorph will ultimately form. researchgate.net

Metastable Vaterite and Aragonite Precipitation

Following the initial formation of amorphous calcium carbonate, the crystallization process often proceeds through the formation of metastable polymorphs, primarily vaterite and sometimes aragonite. solarpaces.org Vaterite is thermodynamically less stable than calcite and aragonite and readily transforms into these more stable forms, particularly in the presence of water. mdpi.comlibretexts.org

The precipitation of vaterite is favored under specific kinetic conditions. libretexts.org Factors such as temperature, pH, and the presence of additives can influence the formation and stabilization of vaterite. mdpi.com For instance, in the carbonation of a this compound suspension, the reaction time can be prolonged by the addition of certain organic compounds like amines, diamines, and amino acids, which also promote the formation of vaterite. mdpi.com The transformation of vaterite to calcite typically occurs over a period ranging from a few minutes to several hours and proceeds through a dissolution and recrystallization mechanism. mdpi.com

Aragonite, another metastable polymorph of calcium carbonate, can also precipitate from this compound solutions, particularly at elevated temperatures. libretexts.org The transformation of aragonite to the most stable calcite form also occurs via dissolution of aragonite and the subsequent growth of calcite crystals, with the latter being the rate-determining step. solarpaces.org

Table 1: Factors Influencing Metastable Polymorph Precipitation

| Factor | Influence on Vaterite Formation | Influence on Aragonite Formation |

| Temperature | Formed at moderate temperatures. libretexts.org | Precipitated at elevated temperatures. libretexts.org |

| Reaction Time | Longer reaction times can lead to its transformation to more stable forms. mdpi.com | Can transform to calcite over time. solarpaces.org |

| Additives | Certain organic additives can stabilize vaterite. mdpi.com | The presence of certain ions can influence its formation. |

| pH | Higher pH can influence the crystallization pathway. researchgate.net |

Calcite Crystallization Mechanisms

Calcite is the most stable polymorph of calcium carbonate and its formation is the final step in the crystallization pathway from this compound. researchgate.net The crystallization of calcite can proceed through several mechanisms, including direct precipitation from solution, transformation from an amorphous calcium carbonate (ACC) precursor, or via the dissolution and reprecipitation of metastable polymorphs like vaterite. researchgate.netmdpi.com

The transformation of ACC to calcite can occur in two stages. Initially, ACC nanoparticles rapidly dehydrate and crystallize to form vaterite. Subsequently, the vaterite transforms into calcite through a dissolution and reprecipitation process, with the rate being controlled by the surface area of the calcite crystals. researchgate.netmdpi.com The second stage of this transformation is noted to be approximately ten times slower than the initial crystallization of vaterite from ACC. mdpi.com

The pH of the starting solution plays a crucial role in the crystallization pathway. A neutral starting pH tends to promote the direct transformation of ACC into calcite, bypassing the vaterite intermediate. researchgate.net Conversely, a basic initial pH favors the transformation to calcite via the metastable vaterite phase. researchgate.net The presence of certain ions, such as magnesium, can also significantly impact the crystallization process by destabilizing the vaterite structure and promoting the direct formation of calcite from ACC. researchgate.net

Table 2: Activation Energies for Calcite Crystallization from ACC

| Process | Activation Energy (kJ mol⁻¹) |

| Calcite Nucleation | 73 ± 10 rsc.org |

| Calcite Crystallization | 66 ± 2 rsc.org |

Kinetic Models for this compound Carbonation

The carbonation of this compound is a complex solid-gas or solid-liquid reaction, and various kinetic models have been employed to describe its rate and mechanism. The choice of model often depends on the specific reaction conditions, such as temperature, pressure, and the physical properties of the this compound particles.

One prominent model used to describe the carbonation of this compound nanoparticles is the "Boundary Nucleation and Growth" model (BNGM). mdpi.com This model considers that the reaction initiates at the boundaries of the Ca(OH)₂ particles, where calcium carbonate nuclei form densely. mdpi.com The transformation then proceeds inwards, with the thickening of slab-like regions of calcium carbonate. mdpi.com A limiting case of the BNGM, where the carbonation fraction changes exponentially with time, has been found to accurately describe the process. mdpi.com

Another approach involves a pseudo-second-order kinetic model, which has been proposed for the carbonation process under high pressure and temperature conditions. mdpi.com For reactions at lower temperatures in the presence of humidity, the carbonation can be well-described by an asymptotic equation derived from the assumption of chemical reaction control and considering the surface coverage by the product. semanticscholar.org In this scenario, the dissolution of Ca(OH)₂ at the water-adsorbed surface may be the rate-controlling step. semanticscholar.org

Furthermore, under conditions relevant to entrained reactors for CO₂ capture, the carbonation of fine Ca(OH)₂ particles has been modeled using a shrinking core model. sci-hub.seaskiitians.com This model assumes that the reaction proceeds through an initial dehydration of the sorbent followed by an almost instantaneous carbonation of the nascent calcium oxide formed. sci-hub.seaskiitians.com

Table 3: Kinetic Models for this compound Carbonation

| Kinetic Model | Description | Applicable Conditions |

| Boundary Nucleation and Growth Model (BNGM) | Considers nucleation and growth at the particle boundaries. mdpi.com | Carbonation of nanoparticles. mdpi.com |

| Pseudo-Second-Order Model | Describes the overall reaction rate. mdpi.com | High pressure and temperature. mdpi.com |

| Asymptotic Equation (Chemical Reaction Control) | Assumes chemical reaction control and considers product surface coverage. semanticscholar.org | Low temperature with humidity. semanticscholar.org |

| Shrinking Core Model | Models initial dehydration followed by carbonation of nascent CaO. sci-hub.seaskiitians.com | Entrained reactor conditions. sci-hub.seaskiitians.com |

Dehydration-Carbonation Coupled Reactions

Ca(OH)₂(s) → CaO(s) + H₂O(g) (Dehydration) CaO(s) + CO₂(g) → CaCO₃(s) (Carbonation)

The kinetics of the dehydration step have been modeled using a simplified shrinking core model, assuming that the chemical reaction is the controlling step. sci-hub.seaskiitians.com An activation energy for the dehydration of Ca(OH)₂ has been determined to be approximately 63.2 kJ/mol, which is in agreement with values reported in the literature. sci-hub.seaskiitians.com The subsequent carbonation of the nascent CaO is considered to be almost instantaneous, highlighting the high reactivity of the freshly formed oxide. sci-hub.se

Hydration Reactions Involving this compound

The hydration of calcium oxide to form this compound is a reversible exothermic reaction that is fundamental to various applications, including thermochemical energy storage and the reactivation of sorbents in calcium looping cycles. dalalinstitute.comvedantu.com The reaction is as follows:

CaO(s) + H₂O(g) ⇌ Ca(OH)₂(s) + Heat

The kinetics of this hydration reaction are influenced by several factors, including temperature, water vapor partial pressure, and the physical properties of the calcium oxide particles. vedantu.com The reaction rate generally increases with both temperature and steam partial pressure. vedantu.com The hydration of calcium oxide can proceed even at low water vapor partial pressures. dalalinstitute.com

Quantum chemical studies have investigated the hydration and dissociation of this compound in water clusters, showing that a specific number of water molecules are needed to achieve complete dissociation. 4college.co.uk In bulk water, this compound is only partially soluble and dissociates to form calcium and hydroxide ions.

The reversible nature of the dehydration-hydration reaction of the Ca(OH)₂/CaO system is crucial for its application in chemical heat storage. dalalinstitute.com The dehydration (heat storage) typically occurs efficiently at temperatures around 400 °C or higher, while the hydration (heat release) can proceed at lower temperatures. dalalinstitute.com Research has been conducted to lower the dehydration temperature and increase the reaction rate by using additives, such as lithium compounds, which have been shown to enhance the dehydration reactivity. dalalinstitute.com

Competitive Reaction Orders in Mixed Calcium Systems

In chemical systems containing calcium ions and multiple potential reactants, competitive reactions can occur, leading to the formation of different products. The relative rates of these competing reactions are determined by their respective reaction orders and rate constants. Understanding these competitive kinetics is crucial for predicting and controlling the final product distribution.

An example of a mixed calcium system is one where both calcium carbonate and calcium sulfate can precipitate. The presence of sulfate ions can affect the thermodynamics and kinetics of calcium carbonate precipitation. researchgate.net Studies have shown that even small amounts of calcium sulfate can significantly alter the solubility product and rate constants of calcium carbonate, indicating a competitive interaction between the two precipitation processes. researchgate.net The kinetics of co-precipitation are different from those of the single salt precipitation. researchgate.net

In another scenario, such as the water softening process, the simultaneous precipitation of calcium carbonate and magnesium hydroxide occurs. The crystallization kinetics for these two competing precipitation reactions have been studied, and power-law models have been used to describe the nucleation and growth of the respective crystals.

The concept of competitive reactions is also relevant in biological systems, where calcium ions can bind to various molecules. The reaction partner with the fastest binding kinetics will initially bind more calcium than predicted by chemical equilibrium, especially after a brief influx of calcium ions. If a clearance mechanism is active, slower-binding partners may be bypassed.

Reactions of this compound with Acidic Oxides

This compound, a strong base, readily reacts with acidic oxides in neutralization reactions. britannica.comechemi.com These reactions are significant in various industrial applications, particularly in the control of acid gas emissions from combustion processes. britannica.comifpenergiesnouvelles.fr The reaction mechanism and kinetics are influenced by several factors, including the specific acidic oxide, temperature, and the presence of water.

Sulfation Reaction with Sulfur Dioxide

Ca(OH)₂ + SO₂ → CaSO₃ + H₂O

The calcium sulfite (CaSO₃) can be further oxidized to calcium sulfate (CaSO₄), also known as gypsum. wikipedia.org

2CaSO₃ + O₂ → 2CaSO₄

The kinetics of the sulfation of Ca(OH)₂ are complex and influenced by several operational parameters. Studies have shown that the reaction rate is significantly affected by relative humidity, temperature, and SO₂ concentration. researchgate.netnih.gov

Key Research Findings:

Influence of Relative Humidity: The relative humidity of the gas has a major impact on the reactivity and the initial reaction rate. researchgate.netacs.org Higher relative humidity generally increases the rate of reaction and the maximum conversion of this compound. researchgate.net

Effect of Temperature: Temperature has a positive influence on the reaction rate. nih.govresearchgate.net However, its effect on the initial reaction rate and the ultimate calcium utilization can be slight compared to the impact of humidity. researchgate.net An apparent activation energy of 32 kJ/mol has been estimated for the reaction. nih.govresearchgate.net

Effect of SO₂ Concentration: The reaction rate is often found to be independent of the sulfur dioxide partial pressure at lower concentrations (e.g., < 3000 ppm), indicating zero-order kinetics with respect to SO₂ under these conditions. nih.govresearchgate.net However, at the very beginning of the reaction, the formation of a product monolayer is mainly determined by the SO₂ concentration. acs.org

Reaction Models: The reaction kinetics have been described by various models. The surface coverage model, which assumes the sulfation rate is controlled by the chemical reaction on the sorbent grain surface covered by the product, has been shown to describe the process well. researchgate.net Other models, such as the shrinking core model, have also been used to interpret the reaction between SO₂ and Ca(OH)₂ sorbents at low temperatures. researchgate.net

Interactive Data Table: Factors Affecting Ca(OH)₂ Sulfation Kinetics

| Parameter | Effect on Reaction Rate | Notes | Source |

| Relative Humidity | Significant positive influence | A higher humidity increases the initial rate and maximum Ca(OH)₂ conversion. | researchgate.netacs.org |

| Temperature | Positive influence | The reaction rate increases with temperature. | researchgate.netnih.gov |

| SO₂ Concentration | Generally zero-order kinetics | The rate is often independent of SO₂ pressure at low concentrations. | nih.govresearchgate.net |

| Inorganic Additives | Can enhance reaction | Calcium chloride (CaCl₂) has been found to be an effective additive for SO₂ removal. | nih.govresearchgate.net |

Neutralization of Hydrochloric and Hydrofluoric Acids

This compound is effective in neutralizing strong acids like hydrochloric acid (HCl) and hydrofluoric acid (HF). quora.comphadjustment.com These reactions are exothermic acid-base neutralizations that produce a calcium salt and water. quora.comphadjustment.com

Reaction with Hydrochloric Acid: The reaction between this compound and hydrochloric acid is a vigorous, exothermic neutralization that produces calcium chloride (CaCl₂) and water. quora.com The balanced chemical equation for this double replacement reaction is:

Ca(OH)₂(aq) + 2HCl(aq) → CaCl₂(aq) + 2H₂O(l) brainly.combartleby.com

Research has indicated that the reaction can also lead to the formation of calcium hydroxichloride (CaClOH) in addition to calcium chloride. ifpenergiesnouvelles.fr This reaction is crucial for controlling HCl emissions, particularly from the incineration of waste materials containing chlorine. ifpenergiesnouvelles.fr

Reaction with Hydrofluoric Acid: this compound also neutralizes hydrofluoric acid to form calcium fluoride (CaF₂) and water. phadjustment.comstudy.com The balanced equation is:

Ca(OH)₂(aq) + 2HF(aq) → CaF₂(s) + 2H₂O(l) brainly.com

This reaction is commonly used in industrial wastewater treatment to reduce fluoride levels. phadjustment.com A key feature of this reaction is the formation of calcium fluoride, which is an insoluble salt that precipitates out of the solution. phadjustment.com This precipitation can sometimes form a hard, crystalline coating on equipment. phadjustment.com

Interactive Data Table: Neutralization Reactions

| Reactant Acid | Product Salt | Chemical Equation | Key Characteristics | Source |

| Hydrochloric Acid (HCl) | Calcium Chloride (CaCl₂) | Ca(OH)₂ + 2HCl → CaCl₂ + 2H₂O | Highly exothermic; forms a soluble salt. | quora.combrainly.com |

| Hydrofluoric Acid (HF) | Calcium Fluoride (CaF₂) | Ca(OH)₂ + 2HF → CaF₂ + 2H₂O | Forms an insoluble salt that precipitates. | phadjustment.combrainly.com |

Applications in Advanced Materials Science and Engineering

Role of Calcium Hydroxide (B78521) in Cementitious Systems